molecular formula C7H7NO3S B1432608 Ethyl 4-formyl-1,3-thiazole-5-carboxylate CAS No. 544704-32-7

Ethyl 4-formyl-1,3-thiazole-5-carboxylate

Cat. No.: B1432608
CAS No.: 544704-32-7
M. Wt: 185.2 g/mol
InChI Key: DEJTUYUMZSPGCM-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring It is characterized by the presence of an ethyl ester group at the 5-position and a formyl group at the 4-position of the thiazole ring

Biochemical Analysis

Biochemical Properties

Ethyl 4-formyl-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The formyl group in the compound can participate in nucleophilic addition reactions, making it a potential substrate for enzymes involved in aldehyde metabolism. Additionally, the thiazole ring can interact with proteins through π-π stacking and hydrogen bonding, influencing protein structure and function. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can inhibit the activity of kinases, which are crucial for signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its formyl and ester groups, forming covalent or non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, this compound can inhibit the activity of aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects can persist even after the compound has degraded, indicating that its metabolites may also be biologically active .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase and esterases, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of aldehyde dehydrogenase by this compound can result in the accumulation of aldehydes, which can have various biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a formyl group can facilitate its localization to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function. Additionally, this compound can be localized to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-formylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Another method involves the cyclization of ethyl 2-aminothiazole-4-carboxylate with formic acid. This reaction is conducted under reflux conditions, and the resulting product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-1,3-thiazole-5-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1,3-thiazole-5-carboxylate.

    Substitution: Ethyl 4-(substituted)-1,3-thiazole-5-carboxylate derivatives.

Scientific Research Applications

Ethyl 4-formyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a precursor for the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Ethyl 4-formyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-aminothiazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.

    Ethyl 4-hydroxy-1,3-thiazole-5-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and potential biological activities.

    Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Contains additional functional groups, making it more complex and potentially more versatile in synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 4-formyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their ability to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring with a formyl group and an ethyl ester substituent. The thiazole structure contributes to its biological reactivity and potential as a pharmacophore.

Compound Name Chemical Structure Key Features
This compoundStructureContains a formyl group and an ethoxy moiety

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Thiazole derivatives often act as enzyme inhibitors or substrates, influencing multiple biochemical pathways.

Target Proteins

Research indicates that thiazole derivatives can interact with several important biological targets:

  • Kinases : Inhibition of specific kinases can lead to altered cell signaling pathways.
  • Enzymes : Thiazoles may act as competitive inhibitors for enzymes involved in metabolic processes.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use in treating infections.

Anticancer Properties

Recent research highlights the anticancer potential of thiazole derivatives. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by disrupting critical cellular processes.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.10Induction of apoptotic pathways
HepG2 (Liver Cancer)6.51Cell cycle arrest

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations.
  • Cytotoxicity Assay : In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 and HepG2 cells significantly more than standard chemotherapeutics like 5-Fluorouracil.

Properties

IUPAC Name

ethyl 4-formyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-5(3-9)8-4-12-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJTUYUMZSPGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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